molecular formula C21H12B3F9O6 B12860229 4-Trifluoromethoxyphenyl boronic acid anhydride

4-Trifluoromethoxyphenyl boronic acid anhydride

Cat. No.: B12860229
M. Wt: 563.7 g/mol
InChI Key: YPHSFTKHPUHORO-UHFFFAOYSA-N
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Description

4-Trifluoromethoxyphenyl boronic acid anhydride is a chemical compound with the molecular formula C7H6BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a trifluoromethoxy group at the para position. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxyphenyl boronic acid anhydride typically involves the reaction of 4-Trifluoromethoxyphenylboronic acid with dehydrating agents. One common method is the use of anhydrides or acid chlorides to facilitate the formation of the anhydride . The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxyphenyl boronic acid anhydride primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxyphenyl boronic acid anhydride in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Trifluoromethoxyphenyl boronic acid anhydride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific electronic requirements and in reactions where steric hindrance plays a crucial role .

Properties

Molecular Formula

C21H12B3F9O6

Molecular Weight

563.7 g/mol

IUPAC Name

2,4,6-tris[4-(trifluoromethoxy)phenyl]-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C21H12B3F9O6/c25-19(26,27)34-16-7-1-13(2-8-16)22-37-23(14-3-9-17(10-4-14)35-20(28,29)30)39-24(38-22)15-5-11-18(12-6-15)36-21(31,32)33/h1-12H

InChI Key

YPHSFTKHPUHORO-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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